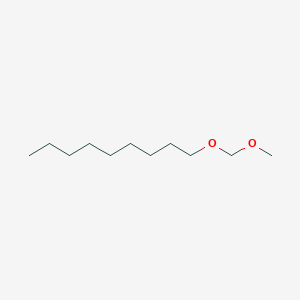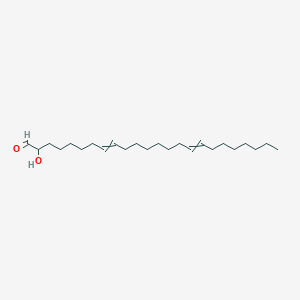
2-Hydroxytetracosa-8,16-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxytetracosa-8,16-dienal is an organic compound with the molecular formula C24H44O2 It is a long-chain aldehyde with hydroxyl and diene functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxytetracosa-8,16-dienal can be achieved through several methods. One common approach involves the oxidative cleavage of alkenes. For instance, ozonolysis of a suitable diene precursor followed by reductive workup can yield the desired aldehyde. Another method involves the oxidation of primary alcohols using reagents such as Dess-Martin periodinane or Swern oxidation conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize catalytic systems to ensure high yield and selectivity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxytetracosa-8,16-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: 2-Hydroxytetracosa-8,16-dienoic acid.
Reduction: 2-Hydroxytetracosa-8,16-dienol.
Substitution: Various esters and ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxytetracosa-8,16-dienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants .
Wirkmechanismus
The mechanism of action of 2-Hydroxytetracosa-8,16-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The hydroxyl and diene functionalities may also participate in redox reactions and other chemical processes, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citral: An acyclic monoterpene aldehyde with similar aldehyde functionality but shorter carbon chain.
Geranial: An isomer of citral with similar chemical properties.
Neral: Another isomer of citral with similar chemical properties .
Uniqueness
2-Hydroxytetracosa-8,16-dienal is unique due to its long carbon chain and the presence of both hydroxyl and diene functionalities.
Eigenschaften
CAS-Nummer |
76261-05-7 |
|---|---|
Molekularformel |
C24H44O2 |
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
2-hydroxytetracosa-8,16-dienal |
InChI |
InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(26)23-25/h8-9,16-17,23-24,26H,2-7,10-15,18-22H2,1H3 |
InChI-Schlüssel |
JVMJJMSOVRQQFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=CCCCCCCC=CCCCCCC(C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


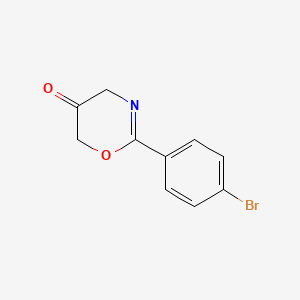
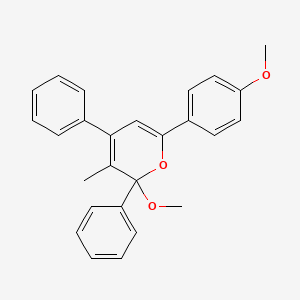

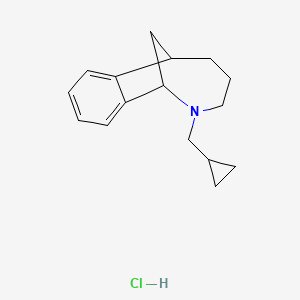
![9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-](/img/structure/B14433571.png)

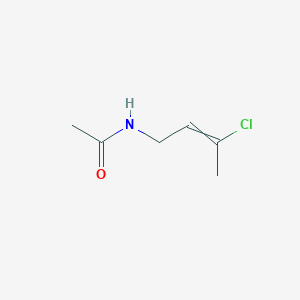
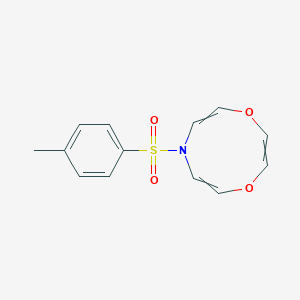

![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)

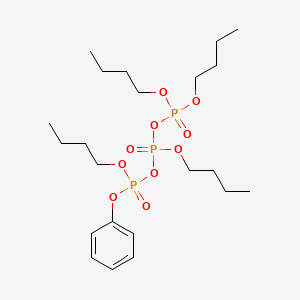
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
